molecular formula C22H14F2N2O3 B2702225 3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide CAS No. 862829-72-9

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2702225
CAS No.: 862829-72-9
M. Wt: 392.362
InChI Key: ZJYYXPLWFZAQKG-UHFFFAOYSA-N
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Description

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to the formation of reduced compounds with altered functional groups.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dichlorobenzamido)-N-phenylbenzofuran-2-carboxamide
  • 3-(3,4-dibromobenzamido)-N-phenylbenzofuran-2-carboxamide
  • 3-(3,4-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamide

Uniqueness

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is unique due to the presence of the difluorobenzamido moiety, which imparts distinct chemical properties and potential biological activities. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to specific molecular targets, making it a valuable compound for various applications .

Biological Activity

3-(3,4-difluorobenzamido)-N-phenylbenzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran ring fused with a phenyl group and a carboxamide moiety, suggests potential biological activities that warrant investigation. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The IUPAC name of the compound is 3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide. The presence of fluorine atoms in the difluorobenzamido group enhances the compound's stability and lipophilicity, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H14F2N2O3
Molecular Weight396.35 g/mol
IUPAC Name3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
CAS Number862829-72-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial, antiviral, and anticancer research.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, demonstrating effectiveness similar to established antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

The compound has shown promise in antiviral assays, particularly against viruses responsible for vector-borne diseases. Its effectiveness against Aedes aegypti larvae suggests potential use as an insecticide to control mosquito populations and prevent viral outbreaks like dengue and Zika .

Anticancer Potential

In cancer research, this compound has been investigated for its ability to inhibit tumor growth. Studies indicate that it may induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell proliferation and survival.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets:

  • Receptor Binding : The compound may bind to specific receptors on cell surfaces, triggering downstream signaling pathways that lead to biological responses.
  • Enzyme Inhibition : It might inhibit key enzymes involved in metabolic processes critical for pathogen survival or cancer cell proliferation.
  • Gene Expression Modulation : There is potential for this compound to influence gene expression related to stress responses in cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(3,4-dichlorobenzamido)-N-phenylbenzofuran-2-carboxamideChlorine substituentsModerate antimicrobial activity
3-(3,4-dibromobenzamido)-N-phenylbenzofuran-2-carboxamideBromine substituentsLower efficacy against cancer
3-(3,4-dimethylbenzamido)-N-phenylbenzofuran-2-carboxamideMethyl groupsLimited antibacterial properties

Case Studies and Research Findings

  • Larvicidal Activity : A study demonstrated that compounds similar to this compound exhibited larvicidal effects against Aedes aegypti with LC50 values indicating effective control measures .
  • Toxicological Assessment : Toxicity studies revealed that certain derivatives did not exhibit cytotoxicity at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further development .

Properties

IUPAC Name

3-[(3,4-difluorobenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2O3/c23-16-11-10-13(12-17(16)24)21(27)26-19-15-8-4-5-9-18(15)29-20(19)22(28)25-14-6-2-1-3-7-14/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYYXPLWFZAQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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